4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
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Overview
Description
4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a unique combination of fluorinated pyridine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the fluorinated pyridine and piperazine intermediates. The key steps include:
Piperazine Formation: Synthesis of the piperazine ring through cyclization reactions involving diamines and dihalides.
Coupling Reactions: The final step involves coupling the fluorinated pyridine and piperazine intermediates with the pyrimidine and morpholine moieties using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LAH)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives .
Scientific Research Applications
4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated pyridine moiety enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine
Uniqueness
4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine stands out due to its unique combination of fluorinated pyridine and piperazine moieties, which confer enhanced binding affinity and selectivity towards molecular targets. This makes it a valuable compound in the development of new therapeutic agents and advanced materials .
Properties
Molecular Formula |
C19H22F4N6O |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[6-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H22F4N6O/c1-13-25-16(11-17(26-13)28-6-8-30-9-7-28)27-2-4-29(5-3-27)18-15(20)10-14(12-24-18)19(21,22)23/h10-12H,2-9H2,1H3 |
InChI Key |
PDEXLUWPAPVFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)F |
Origin of Product |
United States |
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